

physicochemical properties of (R)-p-Chlorophenyl phenyl sulfoxide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *(R)-p-Chlorophenyl phenyl sulfoxide*

CAS No.: 2184973-82-6

Cat. No.: B3116635

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of (R)-p-Chlorophenyl Phenyl Sulfoxide

Abstract This technical guide provides a comprehensive analysis of **(R)-p-chlorophenyl phenyl sulfoxide**, a chiral diaryl sulfoxide critical in asymmetric synthesis and pharmaceutical development. It details the physicochemical properties, stereochemical assignment, synthesis methodologies, and analytical characterization protocols necessary for its application as a chiral auxiliary and ligand.

Introduction

(R)-p-Chlorophenyl phenyl sulfoxide (CAS: 2184973-82-6 for the (R)-enantiomer; 1016-82-6 for the racemate) is a diaryl sulfoxide featuring a stereogenic sulfur atom. Unlike alkyl aryl sulfoxides, diaryl sulfoxides possess unique electronic and steric properties due to the presence of two aromatic rings, making them valuable as chiral controllers in asymmetric catalysis and as intermediates in the synthesis of biologically active compounds.

The sulfinyl group (

) is intrinsically chiral when the two organic substituents are different.^[1] In this compound, the *p*-chlorophenyl and phenyl groups create a chiral environment around the sulfur atom, which is stable to racemization at ambient temperatures but can undergo thermal inversion at elevated temperatures.

Physicochemical Properties

The physicochemical profile of **(R)-*p*-chlorophenyl phenyl sulfoxide** is defined by its chirality, electronic structure, and solid-state characteristics.

Structural & Stereochemical Analysis

- Chemical Formula: C

H

ClOS

- Molecular Weight: 236.72 g/mol
- Chirality: The sulfur atom is the sole stereogenic center. The absolute configuration is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules (Cl-C₆H₄ > C₆H₅ > O lone pair).
- Optical Rotation: The (R)-enantiomer typically exhibits a positive specific rotation () in common solvents like chloroform or acetone.
- Electronic Effects: The *p*-chloro substituent exerts an electron-withdrawing inductive effect (-I) and a mesomeric effect (+M) on the aromatic ring, influencing the Lewis basicity of the sulfinyl oxygen.

Physical Parameters

Property	Value / Description	Notes
Physical State	White to off-white crystalline solid	Forms distinct monoclinic or orthorhombic crystals.
Melting Point	77–80 °C (Racemate)	Enantiopure forms often exhibit sharper, sometimes higher melting points depending on crystal packing.
Solubility	Soluble in CHCl ₃ , CH ₂ Cl ₂ , MeOH, Acetone	Limited solubility in non-polar hydrocarbons (Hexane); Insoluble in water.
Partition Coefficient	LogP ~ 2.5 - 3.0	Estimated based on structural fragments; indicates moderate lipophilicity.
Racemization Barrier	kcal/mol	Thermally stable up to ~200°C; racemizes via pyramidal inversion at high temperatures.
Stability	Stable under ambient conditions	Sensitive to strong oxidants (converts to sulfone) and reducing agents (converts to sulfide).

Synthesis and Resolution Methodologies

The preparation of enantiopure **(R)-p-chlorophenyl phenyl sulfoxide** is achieved through two primary pathways: Asymmetric Oxidation of the sulfide precursor or Resolution of the racemate.

Asymmetric Oxidation (Catalytic)

This method involves the enantioselective oxidation of 4-chlorophenyl phenyl sulfide using a chiral catalyst.

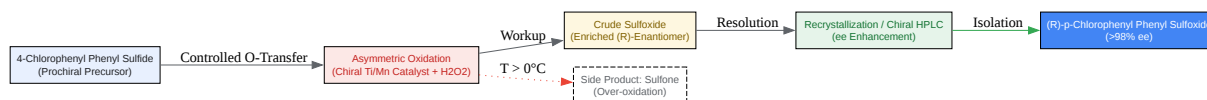
- Reagents: H
O
or Cumene Hydroperoxide (oxidant), Chiral Ti(IV) complex (e.g., Kagan's reagent) or Chiral Mn(III) Salen complex.
- Mechanism: The chiral metal complex coordinates the sulfide and the oxidant, directing the oxygen transfer to one face of the sulfur atom.
- Protocol Insight: The reaction temperature must be strictly controlled (typically -20°C to 0°C) to maximize enantiomeric excess (ee) and minimize over-oxidation to the sulfone.

Resolution via Chiral HPLC

For high-purity applications, the racemate is resolved using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

- Stationary Phase: Amylose or Cellulose derivatives (e.g., Chiralpak IA/IB/IC or Chiralcel OD-H).
- Mobile Phase: Hexane/Isopropanol mixtures (typically 90:10 to 80:20).

Workflow Visualization



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for the production of **(R)-p-chlorophenyl phenyl sulfoxide** via asymmetric oxidation.

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity of the compound must be validated using the following self-validating protocols.

Chiral HPLC Analysis

- Objective: Determine Enantiomeric Excess (ee).
- Column: Daicel Chiralcel OD-H (4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).[2]
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV at 254 nm.
- Expected Retention: The (R)- and (S)-enantiomers will show distinct retention times (e.g.,
and
) . Comparison with a racemic standard is mandatory to assign peaks.

NMR Spectroscopy

- ^1H NMR (400 MHz, CDCl_3)
) :
7.60–7.55 (m, 2H), 7.50–7.40 (m, 5H), 7.35–7.30 (m, 2H).
- Chiral Shift Reagent Study: Addition of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle alcohol) induces chemical shift non-equivalence (
) in the aromatic protons, allowing for ee determination by NMR integration if HPLC is unavailable.

X-Ray Crystallography

- Objective: Determination of Absolute Configuration.
- Method: Single crystal growth from CH

Cl

/Hexane by slow evaporation.

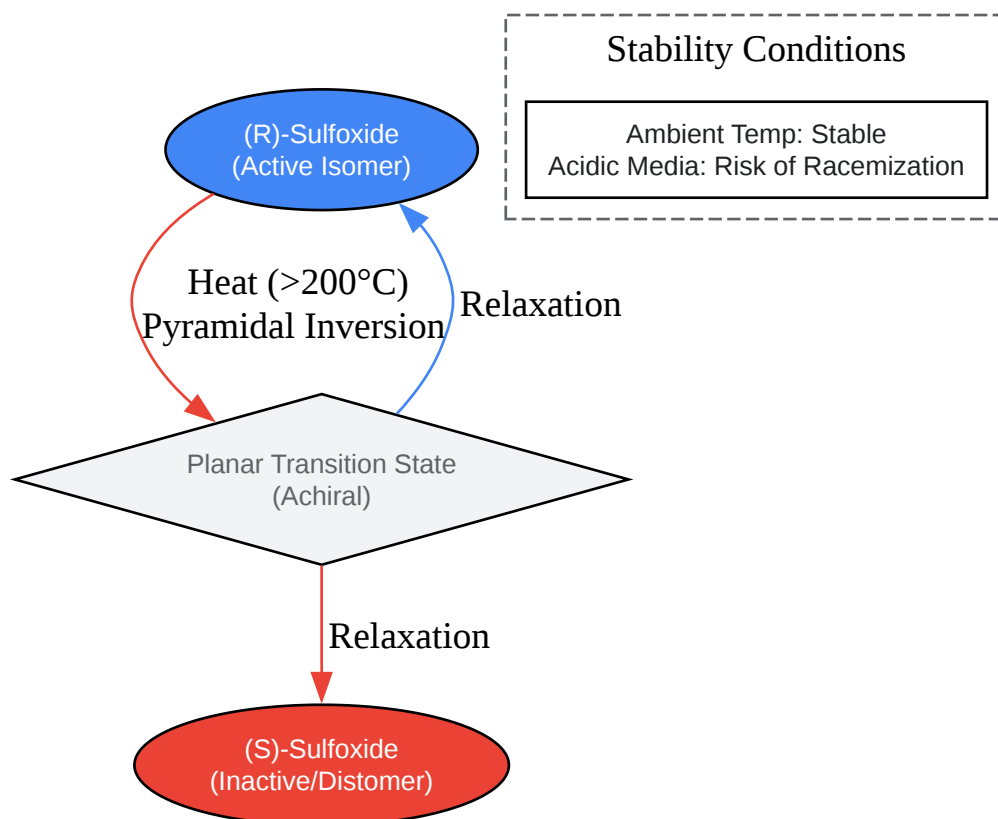
- Analysis: The anomalous dispersion of the sulfur and chlorine atoms allows for the direct assignment of the absolute configuration (R or S) using the Flack parameter.

Applications in Drug Development

(R)-p-Chlorophenyl phenyl sulfoxide serves as a versatile chiral building block:

- Chiral Ligand: The sulfinyl group can coordinate to transition metals (Rh, Pd), directing stereoselectivity in C-C bond-forming reactions.
- Auxiliary: In diastereoselective reactions (e.g., Pummerer rearrangement), the chiral sulfur center induces asymmetry in the adjacent carbon framework.
- Bioactive Intermediate: The diaryl sulfoxide motif is found in various pharmaceutical candidates targeting specific enzymatic pathways where chirality determines potency.

Stereochemical Stability Diagram



[Click to download full resolution via product page](#)

Figure 2: Thermal racemization pathway via pyramidal inversion.

References

- Sigma-Aldrich. **(R)-p-Chlorophenyl phenyl sulfoxide** Product Page. CAS 2184973-82-6. [3] [\[4\] Link](#)
- Mislow, K., et al. "Thermal Racemization of Diaryl, Alkyl Aryl, and Dialkyl Sulfoxides by Pyramidal Inversion." *Journal of the American Chemical Society*, 1968, 90(18), 4854–4860. [Link](#)
- Capozzi, M. A. M., et al. "Self-assemblies of chiral p-haloaryl sulfoxides through C-H...O short contacts." *CrystEngComm*, 2012. [Link](#)
- ChemSrc. 4-Chlorophenyl phenyl sulfoxide Physicochemical Data. CAS 1016-82-6. [5] [Link](#)
- Kagan, H. B., et al. "Asymmetric Oxidation of Sulfides." *Synlett*, 1990, 643-650. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. CAS#:1235003-71-0 | N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide | [Chemsrsc](https://chemsrc.com) [m.chemsrc.com]
- 4. (R)-P-CHLOROPHENYL PHENYL SULFOXIDE | 2184973-82-6 [sigmaaldrich.com]
- 5. 4-Chlorophenyl phenyl sulfide | CAS#:13343-26-5 | [Chemsrsc](https://chemsrc.com) [chemsrc.com]
- To cite this document: BenchChem. [physicochemical properties of (R)-p-Chlorophenyl phenyl sulfoxide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3116635/docs#physicochemical-properties-of-r-p-chlorophenyl-phenyl-sulfoxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)